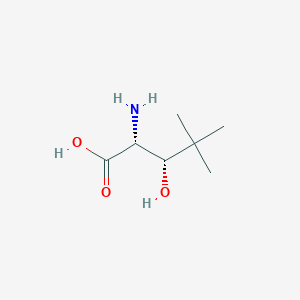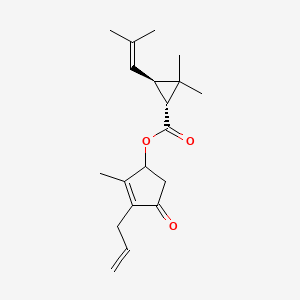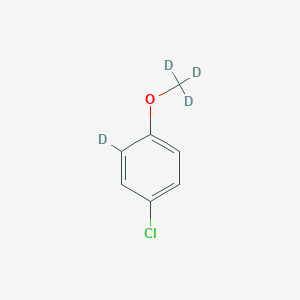
2-CYANOPYRIDINE-D4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 2-cyanopyridine derivatives involves palladium-catalyzed cyanation processes, starting from corresponding chloro or bromo precursors. For example, the synthesis and characterization of ruthenium(II) complexes with 4'-cyano-2,2':6',2''-terpyridine have been achieved through such a cyanation of Ru(II) complexes (Jianhua Wang et al., 2005).
Molecular Structure Analysis
The molecular structure of 2-cyanopyridine derivatives reveals diverse coordination modes when binding to metal ions, potentially forming linear chains or complex networks. For instance, the crystal structures of cyanopyridine isomers have been determined, showing how the cyano and pyridine groups interact differently with surrounding molecules (R. Kubiak et al., 2002).
Chemical Reactions and Properties
2-Cyanopyridine derivatives engage in a variety of chemical reactions, leading to the formation of complex structures or materials with specific magnetic or photophysical properties. The synthesis and magnetic properties of linear chain 4-cyanopyridine compounds have been studied, revealing antiferromagnetic or ferromagnetic exchange within chains depending on the metal ions involved (Wanru Zhang et al., 1997).
Physical Properties Analysis
The physical properties of 2-cyanopyridine derivatives, such as their solubility, absorption, and emission bands, have been characterized. These properties are influenced by the presence of different substituents, which can enhance their application in optoelectronic materials (H. M. Manohara et al., 2019).
Chemical Properties Analysis
2-Cyanopyridine derivatives' chemical properties, including reactivity towards various reagents and conditions, enable their use in synthesizing novel heterocyclic systems. The chemistry of 2-amino-3-cyanopyridines, for instance, has been extensively reviewed, highlighting their importance as intermediates in heterocyclic synthesis (Moustafa A. Gouda et al., 2014).
科学的研究の応用
Chemical Synthesis and Metal Complex Formation
2-Cyanopyridine is reduced by sodium in dry methanol in the presence of thiosemicarbazide or N(4)-methylthiosemicarbazide to produce 2-pyridineformamide thiosemicarbazone derivatives. These derivatives have been used to prepare complexes with metals such as cadmium(II), showcasing its utility in synthesizing metal complexes with potential applications in catalysis and material science (Castiñeiras et al., 2000); (Garcı́a et al., 2002).
Catalysis and Reaction Mechanisms
2-Cyanopyridine and its derivatives have been explored for their catalytic properties, particularly in the activation and conversion of CO2 and other molecules. For instance, 4-cyanopyridine showed capability for homolytic cleavage of the B-B σ bond of diborane, highlighting a new activation mode for B-B bond activation. This activation strategy has been applied in the catalytic reduction of azo-compounds to hydrazine derivatives and other reductions at mild conditions, demonstrating its versatility in catalytic processes (Wang et al., 2016).
Environmental and Green Chemistry
The conversion of CO2 to valuable chemicals like organic carbonates represents a crucial area in green chemistry. The synthesis of organic carbonates from CO2 and alcohols was effectively catalyzed by a system involving CeO2 and 2-cyanopyridine, showcasing the potential of 2-cyanopyridine derivatives in environmental applications. The process demonstrates an innovative approach to utilize CO2, a greenhouse gas, as a raw material for synthesizing economically important compounds (Honda et al., 2014); (Wang et al., 2015).
Ligand in Metal Complexes
2-Cyanopyridine acts as a versatile ligand in forming coordination polymers and metal complexes, demonstrating the compound's utility in designing new materials with potential applications in catalysis, magnetic materials, and molecular electronics. It can function as a monodentate or bidentate ligand, leading to the formation of various polymeric structures with transition metals (Zhao et al., 2017).
作用機序
Target of Action
The primary target of 2-Cyanopyridine-D4 is cysteine , an amino acid . The compound has been found to react efficiently with cysteine, particularly under aqueous and mild conditions .
Mode of Action
This compound interacts with its target, cysteine, through a process known as N-terminal cysteine bioconjugation . This interaction is facilitated by the presence of electron-withdrawing groups in 2-cyanopyridines . The highly reactive nature of 2-cyanopyridines also enables the peptide bond cleavage of glutathione .
Biochemical Pathways
The interaction of this compound with cysteine affects the glutathione pathway . Glutathione, a peptide composed of three amino acids (cysteine, glutamic acid, and glycine), plays a crucial role in cellular processes such as detoxification and immune function. The compound’s action results in the cleavage of the peptide bond in glutathione .
Pharmacokinetics
The compound’s efficient reaction with cysteine under aqueous and mild conditions suggests that it may have good bioavailability .
Result of Action
The result of this compound’s action is the chemical modification of bioactive peptides . By enabling N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione, the compound can modify the structure and function of these peptides .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of water and the condition of the environment . The compound reacts efficiently with cysteine under aqueous and mild conditions, suggesting that its action, efficacy, and stability may be influenced by these factors .
Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-CYANOPYRIDINE-D4 involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "4,6-dichloro-2-pyridinecarboxaldehyde", "D4-labeled cyanide ion", "Sodium methoxide", "Methanol", "Acetic acid", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Dissolve 4,6-dichloro-2-pyridinecarboxaldehyde in methanol.", "Step 2: Add D4-labeled cyanide ion and sodium methoxide to the reaction mixture and stir for several hours at room temperature.", "Step 3: Add acetic acid to the reaction mixture to quench the reaction.", "Step 4: Add sodium bicarbonate and water to the reaction mixture to adjust the pH.", "Step 5: Extract the product with a suitable organic solvent and purify by column chromatography." ] } | |
CAS番号 |
1219795-17-1 |
分子式 |
C6D4N2 |
分子量 |
108.1340071 |
同義語 |
2-CYANOPYRIDINE-D4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[1,1'-Biphenyl]-4-yl-3-(dimethylamino)-2-propen-1-one](/img/structure/B1148684.png)



![2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1148695.png)